1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWGDSPHYPAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496380 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53000-96-7 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization with Malononitrile
A prominent method involves copper(I)-catalyzed cyclization using malononitrile as the cyanating agent. In this approach, a halogenated precursor (e.g., 2-bromo-N-(2-bromophenyl)acetamide) reacts with malononitrile in dimethyl sulfoxide (DMSO) under basic conditions (K₂CO₃) at 85°C. The reaction proceeds via a tandem nucleophilic substitution and cyclization mechanism:
- Nucleophilic attack : The malononitrile’s active methylene group displaces the halogen atom on the acetamide precursor.
- Cyclization : Intramolecular attack forms the dihydroisoquinoline core.
- Aromatization : Elimination of water generates the 1-oxo group.
This method achieves moderate yields (68%) and avoids hazardous cyanide reagents. However, the requirement for stoichiometric base and elevated temperatures limits its green chemistry credentials.
Ugi Postcyclization Multicomponent Reactions
Ammonia-Ugi-4CR with Copper Catalysis
The Ugi four-component reaction (Ugi-4CR) has been adapted for synthesizing isoquinolone derivatives. By employing 2-halobenzoic acids, ammonia, and aldehydes, a Cu-catalyzed cascade forms the isoquinoline skeleton. For 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile, the nitrile group is introduced via a cyano-containing aldehyde component. Key steps include:
- Imine formation : Ammonia and aldehyde condense to generate an imine intermediate.
- Cyclization : Copper catalysis promotes intramolecular C–N bond formation.
- Oxidation : Atmospheric oxygen or peroxides oxidize the dihydro intermediate to the ketone.
This method offers excellent functional group tolerance and achieves yields up to 58%. Its modularity allows for diversification but requires careful control of reaction stoichiometry.
Friedel-Crafts Acylation Approaches
Malonate Condensation and Acylation
Adapted from indene synthesis, this route uses 2-cyanobenzyl bromide and malonate esters:
- Alkylation : 2-Cyanobenzyl bromide reacts with diethyl malonate under basic conditions to form a substituted malonate.
- Hydrolysis and Decarboxylation : Alkaline hydrolysis followed by thermal decarboxylation yields a benzylmalonic acid derivative.
- Friedel-Crafts Cyclization : Lewis acids (e.g., AlCl₃) facilitate intramolecular acylation, forming the isoquinoline ring.
While avoiding cyanide reagents, this method involves multiple steps and harsh conditions (165°C for decarboxylation), resulting in cumulative yields of 40–50%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions:
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative at the 1,2-position (75% yield) .
-
Quinone Formation : Treatment with ceric ammonium nitrate (CAN) in aqueous acetonitrile generates a quinone structure via dehydrogenation (62% yield) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Epoxide derivative | 75% | |
| CAN | CH₃CN/H₂O, 25°C, 6h | Quinone | 62% |
Reduction Reactions
The ketone and nitrile groups participate in selective reductions:
-
Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the 1-oxo group to a secondary alcohol (88% yield) .
-
Nitrile Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine (70% yield) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | 1-Hydroxy derivative | 88% | |
| H₂/Pd/C | EtOAc, RT, 12h | 4-Aminoisoquinoline | 70% |
Substitution Reactions
The nitrile group and aromatic positions allow nucleophilic and electrophilic substitutions:
-
Nitrile Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O) converts the nitrile to a carboxylic acid (82% yield) .
-
Electrophilic Aromatic Substitution : Bromination (Br₂, FeBr₃) at the 6-position produces a mono-brominated derivative (65% yield) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄/H₂O | Reflux, 4h | 4-Carboxylic acid derivative | 82% | |
| Br₂/FeBr₃ | CHCl₃, 50°C, 3h | 6-Bromo derivative | 65% |
Cyclocondensation Reactions
The scaffold participates in multicomponent reactions to form polycyclic systems:
-
Ammonia-Ugi-4CR : Reacts with aldehydes, amines, and isocyanides under Cu catalysis to yield isoquinolone-4-carboxylic acids (55–70% yield) .
-
Friedel-Crafts Cyclization : With oxalyl chloride, forms indenoisoquinoline derivatives (58% yield) .
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde + Amine + Isocyanide + CuI | MeOH, 60°C, 24h | Isoquinolone-4-carboxylic acid | 70% | |
| Oxalyl chloride | CH₂Cl₂, RT, 2h | Indenoisoquinoline | 58% |
Rearrangement and Autooxidation
Under oxidative conditions, the compound undergoes tautomerization and radical-mediated transformations:
-
Tautomerization : In solution, equilibrates between keto and enol forms, facilitating hydroxylation at the 3-position .
-
Autooxidation : Generates hydroperoxide intermediates that rearrange to α-ketol derivatives (45% yield) .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP has therapeutic implications for cancer treatment, particularly in cancers with defective DNA repair mechanisms. For instance, compounds based on this scaffold have shown promising drug-like properties, including favorable absorption and distribution profiles .
Antiviral Properties
Recent studies have explored the antiviral potential of derivatives of this compound against the Hepatitis C virus (HCV). Modified versions of this compound have been investigated as inhibitors of the HCV NS5B polymerase enzyme. Although preliminary results are encouraging, further research is necessary to confirm their efficacy .
Chemical Synthesis Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. It has been employed in the synthesis of various biologically active compounds and can be modified to enhance its pharmacological properties .
Synthesis Methods
Several synthetic routes exist for producing this compound, including cyclization reactions involving isoquinoline derivatives. This flexibility allows chemists to tailor the compound for specific applications .
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits PARP enzymes involved in DNA repair mechanisms | |
| Antiviral | Potential inhibitors of HCV NS5B polymerase | |
| Antimicrobial | Exhibits antimicrobial properties against various pathogens |
Case Studies
Study on PARP Inhibition
A notable study evaluated a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides for their inhibitory activity against PARP enzymes. The lead compound demonstrated an IC50 value of 156 nM against PARP1, indicating strong inhibitory potential compared to existing drugs like Olaparib .
Antiviral Research
Another investigation focused on derivatives of this compound aimed at inhibiting HIV-1 reverse transcriptase. Certain analogs achieved over 70% inhibition at concentrations around 100 μM, suggesting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key differences between 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile and three related compounds:
Key Observations:
Isomeric Differences: 2-Oxo-1,2-dihydroquinoline-4-carbonitrile shares the same molecular formula and weight as the target compound but differs in core structure (quinoline vs. isoquinoline). This positional isomerism significantly alters electronic properties and reactivity, making the quinoline derivative more suited for drug intermediates .
Substituent Complexity: The pyridine derivative (CAS 39108-47-9) incorporates bulkier substituents (butyl, methyl, hydroxy), increasing steric hindrance and reducing solubility compared to the simpler isoquinoline analog .
Pharmacological Potential: Carboxamide-functionalized quinoline derivatives (e.g., Compound 52 in ) demonstrate advanced therapeutic applications, whereas this compound remains a precursor due to its unmodified nitrile group .
Functional Group Impact on Reactivity
- Nitrile Group: The 4-cyano group in the target compound enhances electrophilicity, enabling nucleophilic additions or cyclization reactions. In contrast, carboxamide derivatives () participate in hydrogen bonding, improving target binding in drug design .
- Ketone vs. Hydroxy Groups: The 1-oxo moiety in isoquinoline facilitates keto-enol tautomerism, whereas the 6-hydroxy group in the pyridine analog may limit stability under acidic conditions .
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a bicyclic isoquinoline structure with a carbonitrile group. The presence of the carbonitrile and ketone functionalities contributes to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, including poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Interactions : It may inhibit enzymes involved in critical cellular processes, leading to altered metabolic pathways.
- Signal Transduction : The compound could influence signaling pathways such as those involving cyclic adenosine monophosphate (cAMP), impacting cellular responses.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Modified Castagnoli-Cushman Reaction : This method involves the reaction of homophthalic anhydrides with nitrogen-containing compounds.
- Palladium-Catalyzed Reactions : These reactions facilitate the formation of the isoquinoline structure under specific conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PARP activity |
Case Study: Anticancer Activity
A study published in 2021 explored the anticancer properties of derivatives of this compound. The lead compound demonstrated significant inhibition of cancer cell lines with an IC50 value in the nanomolar range. This suggests a strong potential for further development as an anticancer therapeutic agent. The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-oxo-1,2-dihydroisoquinoline-4-carbonitrile derivatives?
- Methodological Answer : Derivatives are synthesized via condensation reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA). For example, ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate reacts with DMFDMA to form α-(dimethylaminomethylene) intermediates, which cyclize to yield the target compound. This method achieves moderate-to-high yields under mild conditions .
- Key Data :
| Reagent | Intermediate | Yield | Reference |
|---|---|---|---|
| DMFDMA | α-(dimethylaminomethylene) derivative | 65–78% |
Q. How can the structure of synthesized derivatives be confirmed?
- Methodological Answer : Use 1H NMR to identify substituent-specific chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for halogenated phenyl groups) and mass spectrometry to confirm molecular ion peaks (e.g., m/z 325.1 for bromophenyl derivatives) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use nitrile gloves, face shields, and EN 166-certified safety glasses to avoid skin/eye contact. Contaminated gloves must be disposed of per hazardous waste regulations. Engineering controls like fume hoods are advised for aerosol mitigation .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic substitution on the dihydroisoquinoline core?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CN at position 4) to direct electrophiles to the 3-position. For example, methylsulfanyl substituents at position 3 enhance reactivity toward nucleophilic addition due to steric and electronic effects .
Q. How to resolve spectral data discrepancies in structurally similar analogs?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping proton signals and X-ray crystallography to resolve ambiguities in bond angles/lengths. For example, crystallography confirmed a 111.25° bond angle at N1-C1-C10 in bromophenyl derivatives .
Q. What mechanistic insights explain side-product formation during cyclization?
- Methodological Answer : By-products like ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates arise from incomplete dehydration. Optimize reaction time and temperature (e.g., 80°C for 6 hours) to suppress side reactions .
Data Contradiction Analysis
Q. Why do NMR spectra of halogenated derivatives show unexpected splitting patterns?
- Methodological Answer : Heavy atoms (e.g., bromine) induce isotopic splitting in mass spectra, while steric hindrance from substituents (e.g., 2,4-dichlorophenyl) splits proton signals in NMR. Compare with computational simulations (DFT) to validate assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
